Reactivity Ratios: HFBMA vs. TFEMA and EMA
In a controlled RAFT miniemulsion copolymerization study with n-butyl methacrylate (BMA), the Q-e values for HFBMA were calculated and compared directly to those of 2,2,2-trifluoroethyl methacrylate (TFEMA) and non-fluorinated ethyl methacrylate (EMA) [1]. The Q-value, representing resonance stabilization of the radical, increased from 0.76 for EMA and 1.01 for TFEMA to 1.70 for HFBMA. The e-value, a measure of polarity and electron density on the double bond, increased from 0.17 for EMA and 1.29 for TFEMA to 1.24 for HFBMA [1]. This indicates HFBMA's significantly higher reactivity in radical copolymerizations due to the strong electron-withdrawing inductive effect of its six-fluorine chain, which is more pronounced than in TFEMA.
| Evidence Dimension | Reactivity Parameters (Q and e values) |
|---|---|
| Target Compound Data | Q = 1.70, e = 1.24 |
| Comparator Or Baseline | Comparator 1: 2,2,2-Trifluoroethyl methacrylate (TFEMA), Q = 1.01, e = 1.29; Comparator 2: Ethyl methacrylate (EMA), Q = 0.76, e = 0.17; Comparator 3: n-Butyl methacrylate (BMA), Q = 0.82, e = 0.28 |
| Quantified Difference | Q(HFBMA) / Q(TFEMA) = 1.68-fold higher resonance stabilization. e(HFBMA) is >4x greater than e(EMA). |
| Conditions | RAFT miniemulsion copolymerization with n-butyl methacrylate (BMA) using cumyl dithiobenzoate as chain transfer agent. Values calculated via SEC and NMR [1]. |
Why This Matters
Higher Q and e values for HFBMA predict faster incorporation into copolymer chains, enabling more efficient synthesis of gradient or statistical copolymers compared to TFEMA, which is critical for process control and achieving target compositions.
- [1] Guo, T.-Y., Tang, D., Song, M., & Zhang, B. (2007). Copolymerizations of butyl methacrylates via RAFT miniemulsion polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 45(22), 5067–5075. https://doi.org/10.1002/pola.22249 View Source
